

Ecotoxicity comparison of Methylcyclopentadecenone and Tonalide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylcyclopentadecenone**

Cat. No.: **B13395399**

[Get Quote](#)

Ecotoxicity Showdown: Methylcyclopentadecenone vs. Tonalide

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of synthetic fragrance ingredients, a keen understanding of their environmental impact is paramount. This guide provides a detailed ecotoxicological comparison of two commonly used musk compounds: **Methylcyclopentadecenone**, a macrocyclic musk, and Tonalide, a polycyclic musk. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the environmental safety of these substances.

At a Glance: Key Ecotoxicological Parameters

A side-by-side comparison of key ecotoxicity endpoints reveals distinct differences in the environmental profiles of **Methylcyclopentadecenone** and Tonalide. While both are classified as hazardous to the aquatic environment, the available data suggests that Tonalide exhibits a more problematic ecotoxicological profile in terms of persistence and bioaccumulation potential.

	Methylcyclopentadecenone	
Ecotoxicological Endpoint	e (3- Methylcyclopentadecenone e)	Tonalide (AHTN)
Acute Aquatic Toxicity		
<hr/>		
Fish (96h LC50)	No specific data found. Classified as "Very toxic to aquatic life".	0.13 mg/L (Rainbow Trout)
Daphnia (48h EC50)	No specific data found.	0.28 mg/L (Daphnia magna)
Algae (72h EC50)	No specific data found.	0.31 mg/L (Pseudokirchneriella subcapitata)
<hr/>		
Chronic Aquatic Toxicity		
<hr/>		
Fish (NOEC)	No specific data found.	0.035 mg/L (Zebrafish, 34d) [1]
Daphnia (NOEC)	No specific data found.	0.045 mg/L (Daphnia magna, 21d)
Biodegradation	Readily biodegradable (50-70%) [2]	Not readily biodegradable (0% in 28 days, OECD 301C)
<hr/>		
Bioaccumulation		
<hr/>		
Bioconcentration Factor (BCF)	No specific data found.	1584 L/kg ww (Fish)
<hr/>		

Note: Data for **Methylcyclopentadecenone** is primarily for its isomer, 3-**Methylcyclopentadecenone** (also known as Muscenone). The classification "Very toxic to aquatic life" is based on safety data sheets, but specific endpoint values are not readily available in the public domain.[\[3\]](#)

Delving into the Data: A Detailed Comparison

Acute Aquatic Toxicity

Tonalide demonstrates high acute toxicity to a range of aquatic organisms, with LC50 and EC50 values falling in the sub-mg/L range. For fish, the 96-hour LC50 for Rainbow Trout is 0.13 mg/L. Invertebrates are also sensitive, with a 48-hour EC50 of 0.28 mg/L for Daphnia magna.

Algal growth is similarly impacted, with a 72-hour EC50 of 0.31 mg/L for *Pseudokirchneriella subcapitata*.

For **Methylcyclopentadecenone**, specific LC50 and EC50 values for fish, daphnia, and algae are not readily available in the public domain. However, safety data sheets for 3-**Methylcyclopentadecenone** consistently classify it as "Very toxic to aquatic life with long lasting effects".^[3] This classification suggests that the acute toxicity values are likely below 1 mg/L. The lack of publicly available, detailed study reports for **Methylcyclopentadecenone** presents a significant data gap for a comprehensive risk assessment.

Chronic Aquatic Toxicity

Chronic toxicity data for Tonalide indicates adverse effects at low concentrations. The No Observed Effect Concentration (NOEC) for a 34-day study on Zebrafish was 0.035 mg/L.^[1] For the invertebrate *Daphnia magna*, the 21-day NOEC was 0.045 mg/L.

Comparable chronic toxicity data for **Methylcyclopentadecenone** was not found in the reviewed literature.

Biodegradation

A crucial differentiator between the two compounds is their biodegradability. 3-**Methylcyclopentadecenone** is reported to be readily biodegradable, with a degradation rate of 50-70%.^[2] This suggests a lower potential for persistence in the environment.

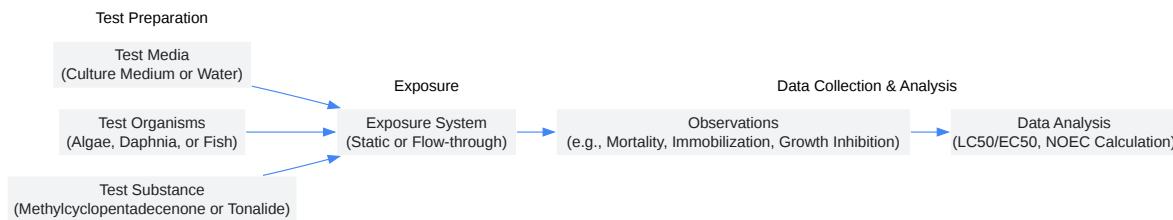
In stark contrast, Tonalide is not readily biodegradable, showing 0% degradation in 28 days in a standard OECD 301C test. This persistence is a significant environmental concern, as it allows the compound to remain in ecosystems for extended periods, increasing the potential for exposure and long-term effects.

Bioaccumulation

The potential for a substance to accumulate in living organisms is a key aspect of its ecotoxicological profile. Tonalide has a high potential for bioaccumulation, with a reported Bioconcentration Factor (BCF) in fish of 1584 L/kg wet weight. This value indicates that Tonalide is likely to accumulate in the fatty tissues of aquatic organisms and potentially biomagnify up the food chain.

Specific BCF data for **Methylcyclopentadecenone** is not available. However, its classification as "Very toxic to aquatic life with long lasting effects" suggests that bioaccumulation potential may be a contributing factor to its hazard profile.[\[3\]](#) Further investigation is needed to quantify this endpoint.

Mechanistic Insights: Signaling Pathways

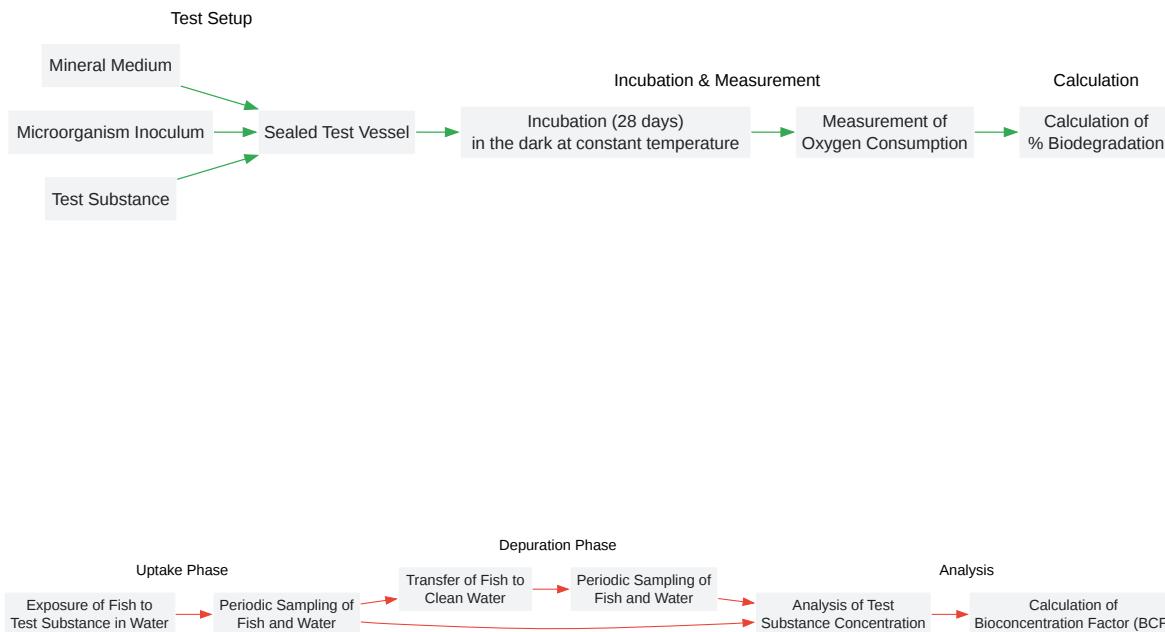

Tonalide has been shown to exhibit endocrine-disrupting effects in some aquatic organisms. Studies have indicated that Tonalide can modulate neuroendocrine activity and affect the expression of genes such as vitellogenin, a precursor to egg yolk protein.[\[4\]](#)[\[5\]](#)[\[6\]](#) This suggests that Tonalide may interfere with the hormonal systems of exposed organisms, potentially leading to reproductive and developmental issues. The exact signaling pathways through which Tonalide exerts these effects are a subject of ongoing research, but may involve interactions with estrogen and androgen receptors.[\[7\]](#)

For **Methylcyclopentadecenone**, there is currently a lack of information regarding its specific effects on signaling pathways in aquatic organisms. This represents another critical data gap that warrants further research to fully understand its mechanism of toxicity.

Experimental Protocols: A Foundation for Reliable Data

The ecotoxicity data presented in this guide are based on standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data generated across different laboratories.

Workflow for Aquatic Toxicity Testing (OECD 201, 202, 203)



[Click to download full resolution via product page](#)

Caption: Standard workflow for acute aquatic toxicity testing.

- OECD 201: Alga, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae.[8][9][10][11][12] The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
- OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to Daphnia magna.[13][14][15][16][17] The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.
- OECD 203: Fish, Acute Toxicity Test: This guideline determines the acute lethal toxicity of a substance to fish.[1][18][19][20][21] The main endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour period.

Workflow for Biodegradation Assessment (OECD 301F)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 2. MUSCENONE® DELTA [studio.dsm-firmenich.com]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. researchgate.net [researchgate.net]
- 5. Galaxolide and tonalide modulate neuroendocrine activity in marine species from two taxonomic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Could the Musk Compound Tonalide Affect Physiological Functions and Act as an Endocrine Disruptor in Rainbow Trout? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [ewg.org](#) [ewg.org]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 9. [catalog.labcorp.com](#) [catalog.labcorp.com]
- 10. [eurofins.com.au](#) [eurofins.com.au]
- 11. [oecd.org](#) [oecd.org]
- 12. [testinglab.com](#) [testinglab.com]
- 13. [oecd.org](#) [oecd.org]
- 14. [shop.fera.co.uk](#) [shop.fera.co.uk]
- 15. [biotecnologiebt.it](#) [biotecnologiebt.it]
- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 17. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]
- 18. [oecd.org](#) [oecd.org]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. [eurofins.com.au](#) [eurofins.com.au]
- 21. [oecd.org](#) [oecd.org]
- To cite this document: BenchChem. [Ecotoxicity comparison of Methylcyclopentadecenone and Tonalide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13395399#ecotoxicity-comparison-of-methylcyclopentadecenone-and-tonalide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com